molecular formula C12H16 B3052716 Benzene, (cyclopentylmethyl)- CAS No. 4410-78-0

Benzene, (cyclopentylmethyl)-

Cat. No.: B3052716
CAS No.: 4410-78-0
M. Wt: 160.25 g/mol
InChI Key: WAAUXNSLVPBVRA-UHFFFAOYSA-N
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Description

Benzene, (cyclopentylmethyl)-: is an organic compound that consists of a benzene ring substituted with a cyclopentylmethyl group. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Friedel-Crafts Alkylation: One common method to synthesize Benzene, (cyclopentylmethyl)- is through Friedel-Crafts alkylation. This involves the reaction of benzene with cyclopentylmethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

    Grignard Reaction: Another method involves the reaction of benzene with cyclopentylmethyl magnesium bromide (a Grignard reagent) followed by hydrolysis. This method is useful for introducing the cyclopentylmethyl group onto the benzene ring.

Industrial Production Methods: Industrial production of Benzene, (cyclopentylmethyl)- often utilizes the Friedel-Crafts alkylation method due to its efficiency and scalability. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Aromatic Substitution: Benzene, (cyclopentylmethyl)- undergoes typical electrophilic aromatic substitution reactions such as nitration, sulfonation, halogenation, and Friedel-Crafts acylation. These reactions involve the substitution of a hydrogen atom on the benzene ring with an electrophile.

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylmethyl group, leading to the formation of cyclopentylmethyl ketone or carboxylic acids depending on the oxidizing agent used.

    Reduction: Reduction reactions can also occur, especially if the compound contains additional functional groups that can be reduced.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) are used.

    Sulfonation: Concentrated sulfuric acid (H₂SO₄) or oleum.

    Halogenation: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst.

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C).

Major Products:

    Nitration: Nitrobenzene derivatives.

    Sulfonation: Benzene sulfonic acid derivatives.

    Halogenation: Halobenzene derivatives.

    Oxidation: Cyclopentylmethyl ketone or carboxylic acids.

    Reduction: Reduced forms of any additional functional groups present.

Scientific Research Applications

Chemistry:

    Solvent: Benzene, (cyclopentylmethyl)- can be used as a solvent in various chemical reactions due to its stability and ability to dissolve a wide range of substances.

    Intermediate: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology and Medicine:

    Pharmaceuticals: The compound can be used in the synthesis of pharmaceutical agents, particularly those that require an aromatic moiety for activity.

    Biological Studies: It can be used as a model compound in studies of aromatic hydrocarbon metabolism and toxicity.

Industry:

    Materials Science: Used in the production of polymers and resins.

    Green Chemistry: As a part of efforts to develop greener solvents, Benzene, (cyclopentylmethyl)- is being explored for its potential to replace more hazardous solvents.

Mechanism of Action

The mechanism of action of Benzene, (cyclopentylmethyl)- in chemical reactions typically involves the delocalized π-electrons of the benzene ring. These electrons can interact with electrophiles, leading to substitution reactions. The cyclopentylmethyl group can also participate in reactions, particularly those involving the formation of radicals or carbocations.

Molecular Targets and Pathways:

    Electrophilic Aromatic Substitution: The benzene ring acts as the primary site for electrophilic attack.

    Oxidation and Reduction: The cyclopentylmethyl group can be targeted in oxidation and reduction reactions, leading to the formation of various functional groups.

Comparison with Similar Compounds

    Toluene: Benzene with a methyl group.

    Ethylbenzene: Benzene with an ethyl group.

    Propylbenzene: Benzene with a propyl group.

Uniqueness: Benzene, (cyclopentylmethyl)- is unique due to the presence of the cyclopentylmethyl group, which imparts different chemical properties compared to simpler alkyl-substituted benzenes. The cyclopentyl ring can introduce steric effects and influence the reactivity of the compound in various chemical reactions.

Properties

IUPAC Name

cyclopentylmethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16/c1-2-6-11(7-3-1)10-12-8-4-5-9-12/h1-3,6-7,12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAAUXNSLVPBVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305082
Record name Benzene, (cyclopentylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4410-78-0
Record name (Cyclopentylmethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4410-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, (cyclopentylmethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004410780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, (cyclopentylmethyl)-
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (cyclopentylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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